molecular formula C7H5LiN2O2 B2553693 lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate CAS No. 2044835-02-9

lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate

Cat. No. B2553693
CAS RN: 2044835-02-9
M. Wt: 156.07
InChI Key: NFTCJNZROXWAGW-UHFFFAOYSA-M
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Description

Synthesis Analysis

Paper presents an eco-friendly procedure for synthesizing arylidinemalononitriles and bis(pyrazolyl) compounds using lithium hydroxide monohydrate as a catalyst. This suggests that lithium compounds can be used to catalyze the formation of pyrazolyl derivatives, which may be relevant to the synthesis of the compound .

Molecular Structure Analysis

In paper , the synthesis and characterization of lithium bis(pyrazol-1-yl)borates are reported, which are structurally related to the compound of interest. The lithium ion in these compounds exhibits specific coordination geometries, which could be similar to the coordination environment of lithium in the target compound.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate. However, paper discusses the reactions of lithium derivatives with alkynes, which could be relevant to understanding the reactivity of the lithium ion in the compound of interest.

Physical and Chemical Properties Analysis

Paper studies the solvation structure of lithium ions in ionic liquids, which could provide information on the solvation behavior of lithium ions in similar environments. Paper analyzes the diffusion of lithium ions in an ionic liquid, which may offer insights into the mobility of lithium ions in related compounds. Paper describes the crystal packing and interactions in a lithium complex, which could be useful for understanding the physical properties of the compound .

Relevant Case Studies

While the provided papers do not contain case studies directly related to this compound, they do offer case studies of lithium ion behavior in various chemical contexts. For example, paper investigates lithium chloride interactions in ionic liquids, which may be analogous to the interactions of lithium ions in the compound of interest.

Scientific Research Applications

Lithium Complexes and Organometallic Applications

  • The study of lithium complexes involving pyrazole-based ligands has provided insights into the structural characteristics and reactivity patterns of these compounds. For instance, lithium complexes with pyrazole-based dinucleating ligands have been synthesized and characterized, highlighting their potential as coupled dinucleating versions of Cp fragments with pendant amino or amido side chains. These complexes exhibit properties relevant for applications in organometallic chemistry and catalysis (Röder, Meyer, & Pritzkow, 2001).

Ionic Aggregation and Electrolytic Conductance Studies

  • Research into the aggregation of ions in solvents with higher permittivity has included the study of lithium pyrazolonates. This work is crucial for understanding the electrolytic conductances of such compounds, which is vital for developing new electrolytes and understanding ionic interactions in various solvents (Hojo, Ueda, Nishimura, Hamada, Matsui, & Umetani, 1999).

Chloride Affinity and Selective Scavenging

  • The synthesis and full characterization of sterically demanding ditopic lithium bis(pyrazol-1-yl)borates have been reported. These compounds are efficient and selective scavengers of chloride ions, forming anionic complexes with a central Li-Cl-Li core. This property is particularly relevant for applications requiring selective ion removal or sensing (Morawitz, Bolte, Lerner, & Wagner, 2008).

Advanced Lithium Ion Battery Electrolytes

  • The development of advanced lithium ion battery electrolytes has been a significant area of application for lithium complexes. A study introduced a novel methylated pyrazole derivative synthesized for high voltage lithium ion batteries (LIBs), demonstrating the importance of functional additives in enhancing battery performance (von Aspern et al., 2020).

Green Chemistry and Catalysis

  • Lithium hydroxide monohydrate has been used as a catalyst for Knoevenagel condensation, highlighting the role of lithium compounds in facilitating efficient and eco-friendly synthesis processes. This research points towards the application of lithium compounds in green chemistry and catalytic reactions (Gouda & Abu‐Hashem, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

lithium;3-(1-methylpyrazol-3-yl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2.Li/c1-9-5-4-6(8-9)2-3-7(10)11;/h4-5H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTCJNZROXWAGW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=CC(=N1)C#CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2044835-02-9
Record name lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate
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